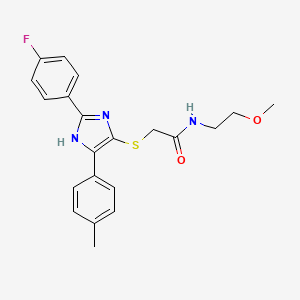

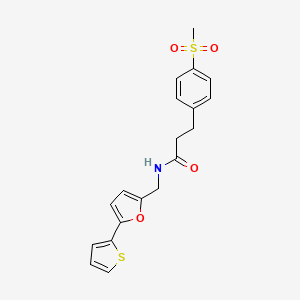

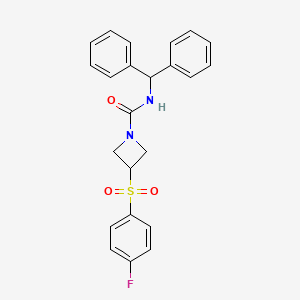

![molecular formula C20H20N2O6 B2544156 2-{[3-(3,4-二甲氧基苯基)-2-甲基-4-氧代-4H-色满-7-基]氧基}乙酰肼 CAS No. 844859-04-7](/img/structure/B2544156.png)

2-{[3-(3,4-二甲氧基苯基)-2-甲基-4-氧代-4H-色满-7-基]氧基}乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, "2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetohydrazide," is a derivative of hydrazide with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds' synthesis, structure, and biological activities, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often begins with a starting compound that undergoes various reactions to introduce different functional groups. For instance, in the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, a series of cyclization and aminomethylation reactions were employed to obtain the final products . Similarly, the synthesis of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide involved the preparation of the key intermediate from an ethyl ester followed by various cyclo-condensation reactions . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. For example, the structure of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides was corroborated using these techniques . The molecular interactions with bacterial enzymes can also be studied through docking studies, as was done for a thiazolidin derivative . These analytical methods would be essential for confirming the structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of hydrazide derivatives is often explored through their ability to undergo cyclization and condensation reactions. For instance, the cyclization of thiosemicarbazides led to the formation of triazole-thiones , and the reaction of hydrazide with carbon disulfide and potassium isothiocyanate produced oxadiazole and triazolone derivatives, respectively . These reactions are indicative of the versatile chemistry that hydrazide derivatives can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are influenced by their functional groups and molecular structure. The biological activities, such as antimicrobial, antioxidant, lipase, and α-glucosidase inhibition, are also critical aspects of their chemical properties. For example, some synthesized compounds showed significant anti-lipase and anti-α-glucosidase activities , while others exhibited substantial antibacterial and antioxidant properties . These activities suggest that the compound of interest may also possess similar pharmacological properties.

科学研究应用

合成与表征

研究人员已经开发出通过涉及关键中间体(如肼和席夫碱形成)的反应来合成核心化合物各种衍生物的方法。这些合成途径通常会导致具有潜在生物活性的化合物,例如抗菌性能。例如,已经报道了基于香豆素衍生物的噻唑烷-4-酮的合成,突出了这些化合物可以进行多种化学转化以产生新的药理学相关分子的特点 (Čačić 等,2009)。

抗菌活性

多项研究已经研究了香豆素衍生物(包括目标化合物)的抗菌活性。这些化合物对各种革兰氏阳性和革兰氏阴性细菌表现出显着的抑制作用,证明了它们作为抗菌剂的潜力。例如,新型 N'-[(1)-乙叉基]-2-(6-甲基-2-氧代-2H-色满-4-基) 乙酰肼衍生物对测试的细菌菌株表现出有效的抑制作用,表明它们在开发新的抗菌剂中的实用性 (Mishra 等,2014)。

抗氧化活性

香豆素衍生物的抗氧化特性也已得到探索。某些合成的香豆素与已知的抗氧化剂(如抗坏血酸)相比表现出更高的抗氧化能力,表明它们具有作为有效抗氧化剂的潜力。研究的这一方面突出了这些化合物除了抗菌活性之外在治疗方面的广泛应用 (Kadhum 等,2011)。

新应用

除了传统的生物活性之外,香豆素衍生物还因其非线性光学特性和在光学器件应用中的潜在用途而受到研究。这包括探索它们作为光学限幅器和开关的能力,展示了这些化合物在各个科学和技术领域的通用性 (Naseema 等,2010)。

作用机制

Target of Action

Compounds with a chromen-7-yl structure are often associated with a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects . The specific targets of “2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide” would depend on its exact structure and could potentially involve multiple cellular proteins or enzymes.

属性

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6/c1-11-19(12-4-7-15(25-2)17(8-12)26-3)20(24)14-6-5-13(9-16(14)28-11)27-10-18(23)22-21/h4-9H,10,21H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSWWVVFCYLFCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NN)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

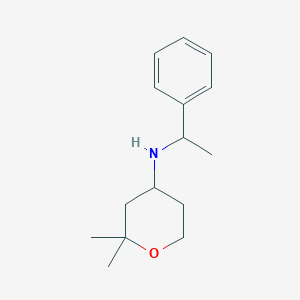

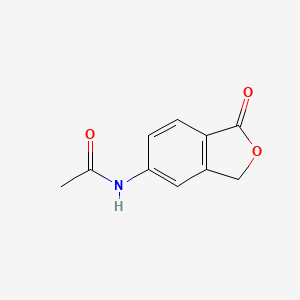

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2544082.png)

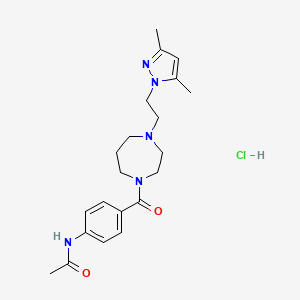

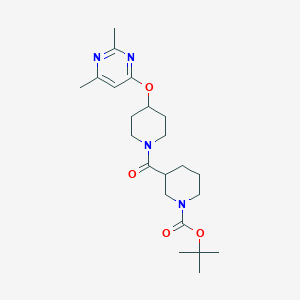

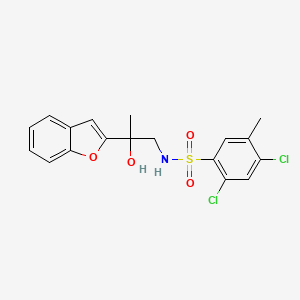

![N-(1,3-benzodioxol-5-yl)-2-[5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2544085.png)

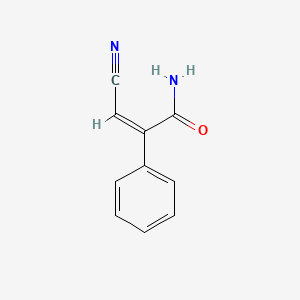

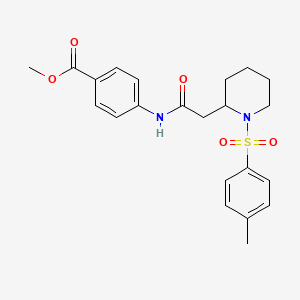

![6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2544086.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2544090.png)